3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
This compound is a heterocyclic hybrid molecule containing three distinct pharmacophores: a 1,2-oxazole ring, a 1,3-thiazole ring, and a 1,3,4-oxadiazole scaffold. The molecule’s molecular weight is approximately 375.42 g/mol (calculated), with a purity-dependent synthesis protocol involving cyclization and coupling reactions, as inferred from analogous 1,3,4-oxadiazole syntheses .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-7-11(9(3)23-20-7)5-6-12(21)17-15-19-18-14(22-15)13-8(2)16-10(4)24-13/h5-6H2,1-4H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCHEDFIMYBMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CCC3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling with an oxadiazole derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its triheterocyclic architecture. Below is a comparative analysis with structurally related derivatives:
Table 1: Key Structural and Functional Comparisons
Key Findings
Bioactivity: Unlike simpler 1,3,4-oxadiazoles (e.g., 5-(3,5-dimethylisoxazol-4-yl)-1,3,4-oxadiazole-2-thiol), which show antimicrobial activity, the target compound’s dual heterocyclic substitution (oxazole + thiazole) may enhance selectivity for kinase targets, as thiazole derivatives are known ATP-competitive inhibitors .
Synthetic Complexity : The compound requires multi-step synthesis, including oxazole-thiazole pre-functionalization and oxadiazole cyclization, whereas analogs like N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide are synthesized via simpler amidoxime routes .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex molecular structure characterized by:
- Oxazole Ring : Known for its diverse biological activities.
- Thiazole Moiety : Contributes to pharmacological properties.
- Propanamide Backbone : Enhances stability and bioavailability.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 372.45 g/mol |
| LogP (Partition Coefficient) | 3.063 |
| Water Solubility (LogS) | -3.30 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include:
- Formation of the Oxazole Ring : Utilizing condensation reactions.
- Synthesis of the Thiazole and Oxadiazole Rings : Involving cyclization processes.
- Final Coupling to Form Propanamide : Optimizing reaction conditions for yield and purity.
Industrial Production
In industrial settings, automated systems are employed to monitor reaction parameters continuously, ensuring consistent quality and efficiency.
Antimicrobial Properties
Preliminary studies indicate that the compound possesses significant antimicrobial activity. The mechanism involves inhibiting bacterial cell wall synthesis through interactions with microbial targets.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |
Anticancer Activity
Research has shown that derivatives of this compound may induce apoptosis in various cancer cell lines. The presence of the oxazole and thiazole rings enhances its interaction with cancer-related molecular targets.
The compound is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways. Detailed studies on its molecular targets are essential for understanding its full therapeutic potential.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of the compound against several bacterial strains. Results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a therapeutic agent against resistant strains.
Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that the compound effectively induced apoptosis through the activation of caspase pathways. This suggests a promising role in cancer therapy.
Study 3: Structure-Activity Relationship (SAR)
Research focused on modifying various functional groups to enhance biological activity. Substitutions on the thiazole ring were found to significantly improve potency against specific microbial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
